
L-Buthionine Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Buthionine Sulfoxide is a sulfoximine derivative known for its role in inhibiting the synthesis of glutathione, a critical antioxidant in cells. This compound is particularly significant in the field of cancer research due to its ability to sensitize cancer cells to chemotherapy by depleting glutathione levels .
Mechanism of Action
Target of Action
L-Buthionine Sulfoxide, also known as Buthionine sulfoximine (BSO), primarily targets the enzyme gamma-glutamylcysteine synthetase . This enzyme is crucial in the first step of glutathione synthesis . Glutathione is a vital antioxidant in cells, protecting them from damage by reactive oxygen species .
Mode of Action
BSO acts as a potent, fast-acting, irreversible inhibitor of gamma-glutamylcysteine synthetase . By inhibiting this enzyme, BSO effectively depletes cellular glutathione levels . This action closely resembles the structure of gamma-glutamylphosphate cysteine adduct .
Biochemical Pathways
The inhibition of gamma-glutamylcysteine synthetase by BSO blocks a rate-limiting step in glutathione biosynthesis . This action leads to a decrease in glutathione levels within the cell, which can increase the sensitivity of cancer cells to neoplastic agents . The reduction in glutathione levels can also enhance the effect of certain copper complexes on tumor cell viability and oxidative damage .
Pharmacokinetics
The pharmacokinetics of BSO has been studied in cancer patients, with results indicating linear pharmacokinetics in the dose range studied . The individual BSO isomers exhibit stereoselective disposition and elimination, with the R- (inactive) isomer being eliminated faster (higher clearance and shorter half-life) than the S- (active) isomer . Renal clearance of both S- and R-isomers approximated glomerular filtration rate and accounted for a significant portion of total clearance .
Result of Action
The action of BSO can lead to various molecular and cellular effects. For instance, the co-treatment with BSO and certain copper complexes can enhance the effect on tumor cell viability and oxidative damage . This combination can lead to DNA strand breaks, arrest of the cell cycle in the G2/M phase, and trigger processes of apoptosis .
Action Environment
The action, efficacy, and stability of BSO can be influenced by various environmental factors. For example, the encapsulation of BSO in a folate-targeted generation four polyurea dendrimer (PURE G4 -FA 2) nanoformulation can affect its release profile
Biochemical Analysis
Biochemical Properties
L-Buthionine Sulfoxide inhibits gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis . This interaction reduces the levels of glutathione in cells, which can enhance the effect of certain treatments on tumor cell viability and oxidative damage .
Cellular Effects
The reduction of glutathione levels by this compound can have significant effects on various types of cells and cellular processes. For instance, it has been observed to enhance the antitumor effect of certain copper complexes on lung cancer cell models . This is achieved by increasing reactive oxygen species (ROS) levels, causing oxidative stress, and leading to DNA damage and cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the enzyme gamma-glutamylcysteine synthetase . This inhibition prevents the synthesis of glutathione, leading to a decrease in cellular antioxidant capacity and an increase in oxidative stress . This can result in DNA damage, cell cycle arrest, and ultimately, apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, co-treatment with this compound and certain copper complexes has been shown to enhance the antitumor effect over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that this compound is being investigated for its potential to enhance the effectiveness of chemotherapy in the treatment of cancer .
Metabolic Pathways
This compound is involved in the glutathione synthesis pathway, where it inhibits the enzyme gamma-glutamylcysteine synthetase . This inhibition disrupts the production of glutathione, affecting the overall antioxidant capacity of the cell .
Transport and Distribution
Given its role in inhibiting an enzyme involved in glutathione synthesis, it is likely that it can permeate cells to exert its effects .
Subcellular Localization
Given its role in inhibiting an enzyme involved in glutathione synthesis, it is likely that it interacts with this enzyme in the cytosol, where glutathione synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Buthionine Sulfoxide can be synthesized through the oxidation of L-Buthionine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to achieve the sulfoxide form .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation reactions using robust and scalable methods. The process ensures high yield and purity, which is essential for its application in pharmaceutical research and development .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to L-Buthionine using reducing agents like lithium aluminum hydride.
Substitution: The sulfoximine group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various amines and thiols.
Major Products:
Sulfone Derivatives: Formed through further oxidation.
L-Buthionine: Formed through reduction.
Scientific Research Applications
L-Buthionine Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.
Biology: Employed to investigate the role of glutathione in cellular processes and oxidative stress.
Industry: Utilized in the development of novel drug delivery systems and nanomedicine.
Comparison with Similar Compounds
Methionine Sulfoximine: Another sulfoximine derivative that inhibits glutamine synthetase.
Sulfamethazine: A sulfonamide with similar oxidative stress-inducing properties.
Uniqueness: L-Buthionine Sulfoxide is unique in its specific inhibition of gamma-glutamylcysteine synthetase, making it particularly effective in depleting glutathione levels. This specificity distinguishes it from other sulfoximine derivatives and sulfonamides, which may have broader or different targets .
Properties
IUPAC Name |
(2S)-2-amino-4-butylsulfinylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGSTWSVCBVYHO-OGUFLRPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
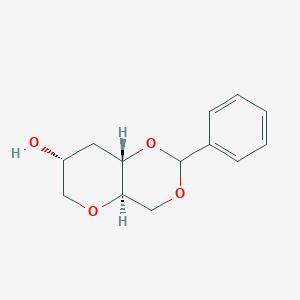
![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)



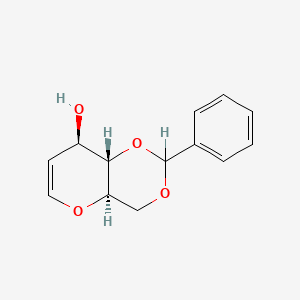

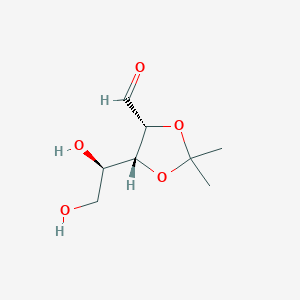

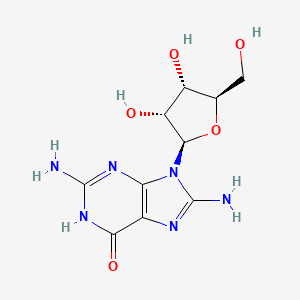
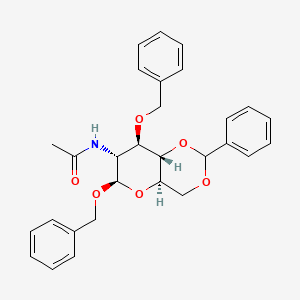
![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)
